N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine
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Overview
Description
N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine is a complex organic compound characterized by the presence of a fluorinated phenyl group, dihydroisoquinoline structure, and methionine residue. This compound’s unique structural motifs suggest its potential for various applications in medicinal chemistry, pharmaceutical research, and industrial processes.
Synthetic Routes and Reaction Conditions
Starting Materials: : Typically involves 1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline and L-methionine.
Reaction Steps: : Initial coupling between the dihydroisoquinoline derivative and L-methionine.
Conditions: : The reaction generally requires the presence of a coupling agent, like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in an aprotic solvent such as dichloromethane, at a controlled temperature (room temperature or slightly elevated).
Industrial Production Methods: : The large-scale synthesis may involve optimized reaction parameters such as continuous flow chemistry to enhance yield and purity. The industrial process would also integrate purification steps including recrystallization or chromatography.
Types of Reactions
Oxidation: : The compound can undergo oxidation at the methionine sulfur moiety, forming sulfoxide or sulfone derivatives.
Reduction: : Hydrogenation of the dihydroisoquinoline ring can yield tetrahydroisoquinoline derivatives.
Substitution: : The fluorophenyl ring might participate in nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Utilizing hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: : Sodium methoxide (NaOMe) in methanol (MeOH).
Major Products
Oxidation: : Sulfoxide or sulfone analogs.
Reduction: : Tetrahydroisoquinoline derivatives.
Substitution: : Substituted fluorophenyl derivatives.
Scientific Research Applications
This compound plays a significant role in:
Chemistry: : Serving as a versatile synthetic intermediate for constructing complex molecules.
Biology: : Potentially acting as a biochemical probe to study protein interactions and enzymatic mechanisms.
Medicine: : Investigated for its pharmacological properties, possibly as a prodrug or active pharmaceutical ingredient (API).
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound’s mechanism is thought to involve:
Molecular Targets: : Binding to specific enzymes or receptors due to its structural affinity.
Pathways: : Modulation of biochemical pathways involving methionine metabolism or isoquinoline interaction sites.
Similar Compounds
N-{[1-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine: .
N-{[1-(4-methylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine: .
Uniqueness
Fluorine Atom: : The fluorinated variant might exhibit distinct pharmacokinetic properties, such as improved metabolic stability and membrane permeability.
Versatility: : The combination of fluorophenyl and methionine moieties offers unique reactivity patterns and biological interactions.
There you have it! A deep dive into the fascinating world of N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine. Hope you enjoyed the tour!
Properties
IUPAC Name |
(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O5S/c1-30-19-12-15-8-10-26(23(29)25-18(22(27)28)9-11-32-3)21(17(15)13-20(19)31-2)14-4-6-16(24)7-5-14/h4-7,12-13,18,21H,8-11H2,1-3H3,(H,25,29)(H,27,28)/t18-,21?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPYLMHPWKBJRP-YMXDCFFPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)NC(CCSC)C(=O)O)C3=CC=C(C=C3)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)N[C@@H](CCSC)C(=O)O)C3=CC=C(C=C3)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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